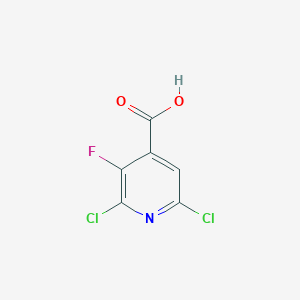

2,6-dichloro-3-fluoroisonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-3-fluoropyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FNO2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFKRKJBMFOOBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149468-00-8 | |

| Record name | 2,6-dichloro-3-fluoropyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-dichloro-3-fluoroisonicotinic acid CAS number

An In-Depth Technical Guide to 2,6-dichloro-3-fluoroisonicotinic acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 149468-00-8), a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. This document details the compound's physicochemical properties, its emerging role as a key building block in the synthesis of novel therapeutics, detailed protocols for its synthetic utilization, proposed analytical strategies for quality control, and essential safety and handling guidelines. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

This compound is a polysubstituted pyridine carboxylic acid. The strategic placement of two chlorine atoms, a fluorine atom, and a carboxylic acid group on the pyridine ring creates a molecule with distinct electronic and steric properties, making it a valuable and reactive intermediate in organic synthesis. The carboxylic acid moiety at the 4-position (isonicotinic) serves as a handle for amide bond formation and other derivatizations, while the halogen atoms can be targeted in cross-coupling reactions or serve to modulate the physicochemical properties of the final active pharmaceutical ingredient (API).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 149468-00-8 | [1][2][3] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [3] |

| Molecular Weight | 209.99 g/mol | [3] |

| IUPAC Name | 2,6-dichloro-3-fluoropyridine-4-carboxylic acid | |

| SMILES | C1=C(C(=C(N=C1Cl)Cl)F)C(=O)O | [3] |

| Purity (Typical) | ≥95% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C |

Application in Pharmaceutical Synthesis: A Key Intermediate for PDE2 Inhibitors

The primary documented application of this compound in drug discovery is as a crucial starting material for the synthesis of novel[4][5]triazolo[1,5-a]pyrimidine derivatives that act as potent Phosphodiesterase 2 (PDE2) inhibitors.[6]

Expert Insight: The Rationale for Targeting PDE2

Phosphodiesterase enzymes are critical regulators of intracellular second messengers, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE2 is highly expressed in regions of the brain integral to cognitive processes, such as the hippocampus and isocortex.[6] By inhibiting PDE2, the degradation of cAMP and cGMP is reduced, enhancing signaling pathways involved in synaptic plasticity, learning, and memory. Consequently, selective PDE2 inhibitors are being actively investigated as potential therapeutics for cognitive disorders, memory deficits, and other neurological conditions.[6] The unique substitution pattern of this compound provides a foundational scaffold that, after elaboration, correctly orients functional groups for optimal binding within the active site of the PDE2 enzyme.

Synthetic Utilization: Amide Formation Protocol

A key transformation in the synthesis of PDE2 inhibitors involves the conversion of the carboxylic acid group of this compound into an amide. The following protocol is adapted from methodologies described in patent literature for the synthesis of related structures.[6]

Protocol 3.1: Synthesis of 2,6-dichloro-3-fluoro-N-(substituted)isonicotinamide

This two-step, one-pot procedure first activates the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a desired amine.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).

-

Solvent Addition: Suspend the starting material in a suitable inert solvent such as dichloromethane (DCM) or toluene.

-

Acid Activation: Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

-

Reaction Monitoring: Heat the mixture to reflux (typically 40°C for DCM, or higher for other solvents) and stir for 2-4 hours. The reaction can be monitored for the cessation of gas (HCl, SO₂) evolution and by thin-layer chromatography (TLC) until the starting material is consumed.

-

Removal of Excess Reagent: Once the formation of the acyl chloride is complete, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

-

Amine Addition: Re-dissolve the crude acyl chloride in fresh anhydrous DCM. In a separate flask, dissolve the desired primary or secondary amine (1.0-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA, ~1.5 eq) in DCM.

-

Amidation Reaction: Cool the acyl chloride solution to 0°C using an ice bath. Add the amine/TEA solution dropwise over 30 minutes.

-

Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring by TLC. Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide product can then be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Choices:

-

Thionyl Chloride: Chosen for its efficacy in converting carboxylic acids to acyl chlorides, producing volatile byproducts (SO₂ and HCl) that are easily removed.

-

Inert Atmosphere & Anhydrous Solvents: Acyl chlorides are highly reactive and moisture-sensitive. Preventing exposure to water is critical to avoid hydrolysis back to the carboxylic acid.

-

Triethylamine (TEA): Used to scavenge the HCl generated during the amidation step, driving the reaction to completion and preventing the formation of amine hydrochlorides.

Proposed Synthesis of this compound

While this compound is commercially available from specialized suppliers, detailed synthetic procedures are not readily found in peer-reviewed journals or public patent databases. However, a plausible synthetic route can be proposed based on established pyridine chemistry and methods used for closely related isomers.[7][8]

Expert Insight: A Hypothetical Retrosynthetic Approach

A logical approach would involve the construction of a polysubstituted pyridine ring followed by functional group interconversions. One potential pathway could start from a simpler, commercially available fluoropyridine and introduce the required chloro and carboxyl functionalities. A key challenge in pyridine synthesis is controlling the regioselectivity of substitutions.

Plausible Forward Synthesis Pathway:

-

Starting Material: A potential starting point could be 2,6-dihydroxy-3-fluoropyridine.

-

Nitration: Regioselective nitration at the 4-position. The hydroxyl groups are activating and ortho-, para-directing.

-

Chlorination: Conversion of the two hydroxyl groups to chloro groups using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This is a standard transformation for converting pyridinols to chloropyridines.

-

Reduction of Nitro Group: Reduction of the nitro group at the 4-position to an amine (e.g., using SnCl₂/HCl or catalytic hydrogenation).

-

Sandmeyer Reaction: Conversion of the 4-amino group to a nitrile (-CN) via a diazonium salt intermediate.

-

Hydrolysis: Finally, hydrolysis of the nitrile group to the desired carboxylic acid under strong acidic or basic conditions.

Disclaimer: This proposed pathway is illustrative and has not been experimentally validated based on the available literature. It represents a chemically logical sequence, but optimization and verification would be required in a laboratory setting.

Analytical and Quality Control Strategy

A robust analytical strategy is essential to confirm the identity and purity of this compound, ensuring its suitability for downstream applications in a regulated drug development environment.

Table 2: Recommended QC Methods

| Method | Purpose |

| ¹H and ¹⁹F NMR Spectroscopy | Structure Confirmation: Provides unambiguous confirmation of the chemical structure. For ¹H NMR, a single aromatic proton singlet is expected. For ¹⁹F NMR, a singlet is also expected, with its chemical shift providing information about the electronic environment. |

| ¹³C NMR Spectroscopy | Structure Confirmation: Confirms the carbon backbone and the number of unique carbon environments. |

| LC-MS | Identity and Purity: Confirms the molecular weight of the parent compound and can be used to identify impurities. A high-resolution mass spectrometer (HRMS) is recommended to confirm the elemental composition. |

| HPLC/UPLC (UV Detection) | Purity Assay: The primary method for quantifying purity. A reversed-phase C18 column with a gradient elution using mobile phases of acetonitrile and water (with an acid modifier like 0.1% formic or trifluoroacetic acid) is a standard starting point. Detection is typically performed via UV absorbance (e.g., at 254 nm). |

| Karl Fischer Titration | Water Content: Quantifies the amount of residual water in the material, which is critical as it can affect reactivity in subsequent steps. |

Safety, Handling, and Disposal

While a specific, verified Safety Data Sheet (SDS) for CAS 149468-00-8 was not found in public databases, hazard information from suppliers and data for structurally similar compounds provide a strong basis for safe handling protocols.

GHS Hazard Statements: [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Protocol 6.1: Safe Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

-

-

Handling: Avoid dust formation. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[9]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. The material should be sent to an approved waste disposal plant.[9]

Conclusion

This compound is a valuable, specialized building block for modern medicinal chemistry. Its documented role in the synthesis of PDE2 inhibitors highlights its potential for the development of novel CNS therapeutics. While detailed public information on its own synthesis and analysis is limited, established chemical principles and data from analogous compounds allow for the design of robust synthetic and quality control strategies. Adherence to stringent safety protocols is paramount when handling this irritant chemical intermediate. This guide provides the foundational knowledge required for scientists to confidently incorporate this compound into their research and development pipelines.

References

Sources

- 1. 149468-00-8|this compound|BLD Pharm [bldpharm.com]

- 2. 149468-00-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 2,6-Dichloro-3-fluoropyridine-4-carboxylic acid | 149468-00-8 | ZFA46800 [biosynth.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. fishersci.com [fishersci.com]

- 6. WO2018083098A1 - [1,2,4]triazolo[1,5-a]pyrimidine derivatives as pde2 inhibitors - Google Patents [patents.google.com]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,6-dichloro-3-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2,6-dichloro-3-fluoroisonicotinic acid, a halogenated pyridine carboxylic acid derivative of interest in medicinal chemistry and materials science. As a molecule with multiple reactive sites—two chlorine atoms, a fluorine atom, and a carboxylic acid group—a thorough understanding of its fundamental properties is critical for its effective application in novel synthetic pathways and drug discovery programs.

While specific experimental data for this compound is not extensively available in public literature, this document outlines the established methodologies and theoretical considerations for determining its key physicochemical parameters. The protocols described herein are based on standard analytical techniques for analogous substituted pyridine carboxylic acids, providing a robust framework for laboratory investigation.

Chemical Identity and Structure

This compound, also known as 2,6-dichloro-3-fluoropyridine-4-carboxylic acid, is a heterocyclic compound with the following identifiers:

The structural arrangement of the atoms imparts a unique electronic and steric profile to the molecule, influencing its reactivity and intermolecular interactions.

Figure 1: Chemical structure of this compound.

Core Physicochemical Properties: A Methodological Approach

The following sections detail the significance of each physicochemical property and provide standardized protocols for their experimental determination.

Melting Point

The melting point is a fundamental indicator of the purity of a crystalline solid.[6] For a pure compound, the melting range is typically narrow. Broadening of the melting range can suggest the presence of impurities.[6]

Table 1: Predicted and Experimental Data for Melting Point

| Parameter | Value | Source |

| Melting Point | Data not publicly available for this compound. | |

| Comparable compound: 2-chloro-3-fluoropyridine-4-carboxylic acid: 199 °C (dec.) | [7] | |

| Comparable compound: 2,6-dichloropyridine-4-carboxylic acid: 209-212 °C | [8] |

This method is a standard and widely accepted technique for determining the melting point of a solid organic compound.[9]

Workflow: Melting Point Determination

Figure 2: Workflow for capillary melting point determination.

Step-by-Step Methodology:

-

Sample Preparation:

-

Measurement:

-

Place the capillary tube in a calibrated melting point apparatus.[9]

-

Heat the sample at a steady and slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (the completion of melting). The range between these two temperatures is the melting range.

-

Causality Behind Experimental Choices:

-

A fine powder ensures uniform heat distribution.[6]

-

A slow heating rate near the melting point is crucial for accurate determination, allowing the temperature of the sample and the thermometer to equilibrate.

Solubility

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The presence of both a polar carboxylic acid group and a halogenated, relatively nonpolar pyridine ring suggests that the solubility of this compound will be highly dependent on the solvent system.

Table 2: Predicted and Experimental Data for Solubility

| Parameter | Value | Source |

| Solubility | Data not publicly available for this compound. |

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Workflow: Shake-Flask Solubility Determination

Figure 3: Workflow for shake-flask solubility determination.

Step-by-Step Methodology:

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully separate the saturated solution (supernatant) from the excess solid, typically by centrifugation followed by filtration through a non-adsorptive filter.

-

-

Quantification:

-

Accurately dilute a known volume of the saturated solution.

-

Determine the concentration of the dissolved compound using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Causality Behind Experimental Choices:

-

Using an excess of the solid ensures that the solution becomes saturated.

-

Constant temperature is maintained as solubility is temperature-dependent.

-

Quantification by a sensitive analytical method like HPLC allows for accurate measurement even at low concentrations.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For this compound, the pKa of the carboxylic acid group and the pKa of the protonated pyridine nitrogen are key parameters that dictate the ionization state of the molecule at a given pH. This is crucial for understanding its behavior in biological systems and for developing analytical methods like HPLC.

Table 3: Predicted and Experimental Data for pKa

| Parameter | Value | Source |

| pKa | Data not publicly available for this compound. |

Potentiometric titration is a highly accurate and precise method for determining pKa values.[10] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[11]

Workflow: pKa Determination by Potentiometric Titration

Figure 4: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffer solutions.[11]

-

Prepare a solution of this compound of known concentration in a suitable solvent (e.g., water or a water-cosolvent mixture if solubility is low).[10]

-

Prepare and standardize a titrant solution (e.g., 0.1 M NaOH for titrating the acidic form, or 0.1 M HCl for titrating the basic form).[11]

-

-

Titration:

-

Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add the titrant in small, precise increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.[11]

-

Continue the titration well past the equivalence point(s).

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is the point of steepest slope on the curve (the inflection point).

-

The pKa is equal to the pH at the half-equivalence point. For a diprotic substance, multiple pKa values can be determined.

-

Causality Behind Experimental Choices:

-

A calibrated pH meter is essential for accurate pH measurements.[11]

-

Incremental addition of the titrant allows for a detailed titration curve, from which the equivalence and half-equivalence points can be accurately determined.

-

Stirring ensures homogeneity of the solution throughout the titration.

Spectroscopic Data

While specific spectra for this compound are not publicly available, this section outlines the expected features based on its structure and data from analogous compounds.

Table 4: Expected Spectroscopic Features

| Technique | Expected Features |

| ¹H NMR | A single aromatic proton signal, likely a singlet or a narrowly split multiplet due to coupling with the fluorine atom. The chemical shift will be downfield due to the electron-withdrawing effects of the halogens and the carboxylic acid group. A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O. |

| ¹³C NMR | Six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield. The carbons attached to the halogens will also be significantly shifted. Carbon-fluorine coupling will be observed for the carbon bonded to the fluorine and potentially for adjacent carbons. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. A strong C=O stretching absorption for the carboxylic acid, expected around 1700 cm⁻¹. C-Cl, C-F, and C-N stretching vibrations, as well as aromatic C-H and C=C bending and stretching vibrations in the fingerprint region.[12] |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observable. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms (M⁺, M⁺+2, and M⁺+4 peaks with a ratio of approximately 9:6:1). Fragmentation patterns may include the loss of COOH, Cl, and other fragments. |

Synthesis and Reactivity Considerations

The synthesis of this compound and related compounds often involves multi-step processes. For instance, the synthesis of the related 2,6-dichloro-5-fluoronicotinic acid can be achieved from 2,6-dihydroxy-5-fluoronicotinic acid esters.[13] The presence of multiple halogen substituents and a carboxylic acid group provides several avenues for further chemical modification, making it a versatile building block in organic synthesis. The chlorine atoms can be susceptible to nucleophilic substitution, and the carboxylic acid group can undergo esterification, amidation, or reduction.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound and the established methodologies for their determination. For researchers and developers working with this compound, the experimental protocols outlined here offer a clear path for generating the necessary data to support synthesis, formulation, and application development. The structural features of this molecule suggest a complex interplay of properties that can be harnessed for the creation of novel chemical entities with desired biological or material characteristics.

References

-

ResearchGate. pKa Values from Potentiometric Titrations in 20% AN Medium (Unless Otherwise Stated). [Link]

-

National Institutes of Health. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

- García, F. M., et al. "On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

National Institutes of Health. Development of Methods for the Determination of pKa Values. [Link]

-

ResearchGate. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents | Request PDF. [Link]

-

Mettler Toledo. DETERMINATION OF MELTING POINTS. [Link]

-

CoLab. On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. [Link]

-

ScienceDirect. Solubilities of niacin in sulfuric acid + water and 3-picoline + sulfuric acid + water from (292.65–361.35) K. [Link]

-

Veer Narmad South Gujarat University. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Journal of Emerging Technologies and Innovative Research. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. [Link]

-

ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

-

NIST WebBook. 4-Pyridinecarboxylic acid, 2,6-dichloro-. [Link]

-

NIST WebBook. 4-Pyridinecarboxylic acid, 2,6-dichloro-. [Link]

-

NIST WebBook. 4-Pyridinecarboxylic acid, 2,6-dichloro-. [Link]

- Google Patents. Synthesis method of 2, 6-dihalopyridine-3-carboxylic acid.

- Google Patents. Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

CP Lab Safety. 2-Chloro-3-fluoropyridine-4-carboxylic acid, min 97%, 100 grams. [Link]

-

Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]

-

SpectraBase. 2,6-Pyridine dicarboxylic acid - Optional[MS (GC)] - Spectrum. [Link]

-

University of Surrey. Modified pyridine-2,6-dicarboxylate acid ligands for sensitization of near-infrared luminescence from lanthanide ions (Ln3+ = Pr3+, Nd3+, Gd3+, Dy3+, Er3+). [Link]

-

SpectraBase. (2R,6S)-2,6-DIAMINO-4-FLUOROHEPT-3-ENDIOIC-ACID - Optional[13C NMR]. [Link]

-

SpectraBase. 2,6-Dichloro-1,4-phenylenediamine dihydrate - Optional[13C NMR] - Spectrum. [Link]

Sources

- 1. 2,6-dichloro-3-fluoropyridine-4-carboxylic acid - CAS:149468-00-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. globalpetfoodsnl.com [globalpetfoodsnl.com]

- 3. 149468-00-8|this compound|BLD Pharm [bldpharm.com]

- 4. CAS 149468-00-8 | 4H21-7-0F | MDL MFCD24490307 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 149468-00-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. 2-Chloro-3-fluoropyridine-4-carboxylic acid CAS#: 628691-93-0 [m.chemicalbook.com]

- 8. 2,6-Dichloropyridine-4-carboxylic acid 98 5398-44-7 [sigmaaldrich.com]

- 9. davjalandhar.com [davjalandhar.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

A Technical Guide to the Molecular Structure of 2,6-dichloro-3-fluoroisonicotinic Acid

Executive Summary: This document provides an in-depth technical analysis of 2,6-dichloro-3-fluoroisonicotinic acid, a halogenated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. As a highly functionalized heterocyclic building block, its unique electronic and steric properties make it a valuable precursor in the synthesis of complex molecular architectures. This guide elucidates its core molecular structure, nomenclature, and physicochemical properties. Furthermore, it offers insights into its predicted spectroscopic signatures, a logical synthetic approach, and key reactivity patterns, providing researchers, scientists, and drug development professionals with a foundational understanding crucial for its effective application.

Introduction to a Versatile Heterocyclic Intermediate

Halogenated pyridines are a cornerstone of modern medicinal chemistry and materials science. Their utility stems from a combination of the pyridine core's inherent electronic properties and the tunable reactivity afforded by halogen substituents. This compound (CAS 149468-00-8) emerges as a particularly noteworthy example within this class. It is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) featuring a dense pattern of halogenation that activates the scaffold for subsequent chemical modifications.[1][2]

The strategic placement of two chlorine atoms and a fluorine atom on the pyridine ring creates a molecule with distinct regions of electrophilicity and nucleophilicity, rendering it a versatile intermediate. Related compounds, such as 2,6-dichloro-5-fluoronicotinic acid, are pivotal intermediates in the synthesis of potent naphthyridine antibacterial agents, highlighting the critical role such building blocks play in drug discovery programs.[3][4] This guide aims to provide a comprehensive structural and chemical profile of this compound to facilitate its use in advanced chemical synthesis.

Core Molecular Structure & Nomenclature

A precise understanding of a molecule's identity and structure is the bedrock of its application in research. This section details the formal nomenclature and key structural features of this compound.

IUPAC Nomenclature and Chemical Identifiers

The compound is systematically named based on the isonicotinic acid framework. The primary chemical identifiers are summarized below for clarity and accurate documentation.

| Identifier | Value | Source |

| IUPAC Name | 2,6-dichloro-3-fluoropyridine-4-carboxylic acid | [1][2][5] |

| CAS Number | 149468-00-8 | [1][5][6] |

| Molecular Formula | C₆H₂Cl₂FNO₂ | [1][6] |

| Molecular Weight | 209.99 g/mol | [1][6] |

| Canonical SMILES | O=C(O)C1=CC(Cl)=NC(Cl)=C1F | [5] |

| InChI | InChI=1S/C6H2Cl2FNO2/c7-3-1-2(6(11)12)4(9)5(8)10-3/h1H,(H,11,12) | [5] |

Structural Elucidation and Electronic Effects

The molecular architecture consists of a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The key structural features are:

-

Core Scaffold: An isonicotinic acid, meaning the carboxylic acid functional group is attached to the C4 position of the pyridine ring.[2]

-

Substitution Pattern:

-

Two chlorine atoms are located at positions C2 and C6, flanking the nitrogen atom.

-

A fluorine atom is positioned at C3.

-

A single hydrogen atom remains at C5.

-

Figure 1. 2D Chemical Structure of this compound.

Figure 1. 2D Chemical Structure of this compound.

The electronic properties of the molecule are dominated by the strong inductive electron-withdrawing effects of the nitrogen heteroatom and the three halogen substituents. This creates a significantly electron-deficient (electrophilic) aromatic ring, which is a critical determinant of its reactivity. The chlorine atoms at C2 and C6, in particular, are highly activated towards nucleophilic aromatic substitution.

Stereochemistry and Conformation

This compound is an achiral molecule. The pyridine ring is planar, and the carboxylic acid group is the main point of conformational flexibility. Due to steric hindrance from the adjacent fluorine atom at C3, the carboxylic acid group is likely to be twisted out of the plane of the aromatic ring to minimize repulsion.

Physicochemical & Spectroscopic Profile

Characterization and quality control rely on a combination of physical property measurements and spectroscopic analysis. While comprehensive experimental data is not widely published, a robust profile can be predicted based on the known structure, providing a self-validating system for researchers aiming to confirm its identity.

Predicted Spectroscopic Signatures for Structural Verification

The following spectroscopic features are anticipated and would serve to confirm the structure of this compound.

| Technique | Predicted Key Feature | Rationale & Causality |

| ¹H NMR | A single resonance (singlet or narrow doublet) in the downfield region (δ > 8.0 ppm). | The sole proton at C5 is highly deshielded by the adjacent C6-chloro group and the electron-deficient ring. Coupling to the C3-fluorine atom over four bonds would be small (⁴JHF). |

| ¹³C NMR | Six distinct signals. Carbons C2, C3, C4, and C6 will show significant downfield shifts. | The electron-withdrawing substituents and nitrogen atom cause strong deshielding. Key validation comes from observing C-F coupling: a large ¹JC-F for C3 and smaller ²J, ³J couplings for C2, C4, and C5. |

| ¹⁹F NMR | A single resonance. | The molecule contains only one fluorine atom. Its chemical shift will be characteristic of a fluoropyridine. |

| Mass Spec. | Molecular ion cluster showing M+, [M+2]+, and [M+4]+ peaks. | The presence of two chlorine atoms will produce a characteristic isotopic pattern with an approximate intensity ratio of 9:6:1, providing definitive evidence of the dichloro substitution. |

| IR Spec. | Broad O-H stretch (~2500-3300 cm⁻¹), sharp C=O stretch (~1700-1730 cm⁻¹), C=C/C=N stretches (~1400-1600 cm⁻¹). | These signals are characteristic of a carboxylic acid and an aromatic heterocyclic ring. C-Cl and C-F bond vibrations would appear in the fingerprint region (< 1200 cm⁻¹). |

Synthesis & Reactivity Insights

Understanding the synthesis and reactivity of this compound is essential for its use as a chemical building block.

Retrosynthetic Analysis and Synthesis Strategy

A logical synthetic route to halogenated pyridine carboxylic acids often begins with a more readily available, oxygenated precursor. The key transformation is the deoxygenative chlorination of hydroxyl groups.

Caption: Retrosynthetic analysis for this compound.

Protocol: Illustrative Synthesis via Deoxygenative Chlorination

This protocol is a representative, field-proven method adapted from the synthesis of structurally similar compounds, such as 2,6-dichloroisonicotinic acid.[3][7] The causality behind each step is explained to ensure trustworthiness and reproducibility.

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the precursor, 2,6-dihydroxy-3-fluoro-4-cyanopyridine, and a phase-transfer catalyst (e.g., tetraethylammonium chloride).

-

Causality: The system must be anhydrous as the chlorinating agent, phosphorus oxychloride, reacts violently with water. The catalyst facilitates the reaction in the heterogeneous mixture.

-

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) to the flask. The POCl₃ often serves as both the chlorinating reagent and the solvent.

-

Causality: POCl₃ is a powerful and cost-effective reagent for converting hydroxyl groups on electron-deficient rings (like pyridones) into chlorides.

-

-

Heating: Heat the reaction mixture to reflux (typically 130-150 °C) for several hours (e.g., 18-24 hours) until TLC or HPLC analysis indicates the consumption of the starting material.

-

Causality: High temperature is required to overcome the activation energy for the chlorination reaction.

-

-

Quenching: After cooling the mixture to room temperature, very slowly and carefully pour the reaction mixture onto crushed ice in a well-ventilated fume hood.

-

Causality: This step quenches the excess, highly reactive POCl₃. The process is extremely exothermic and releases HCl gas, requiring significant caution.

-

-

Extraction & Hydrolysis: Extract the resulting aqueous slurry with an organic solvent (e.g., ethyl acetate). The extracted intermediate, 2,6-dichloro-3-fluoro-4-cyanopyridine, can then be subjected to strong acidic hydrolysis (e.g., refluxing in concentrated H₂SO₄ or HCl) to convert the nitrile group to a carboxylic acid.

-

Causality: Standard workup procedures isolate the chlorinated intermediate. Harsh acidic conditions are necessary to hydrolyze the stable nitrile functional group to the final carboxylic acid product.

-

-

Purification: The final product is typically a solid that precipitates from the cooled hydrolysis mixture and can be purified by filtration, washing, and recrystallization.

Key Reactivity Patterns

The utility of this compound as an intermediate is defined by its predictable reactivity at several key sites.

Caption: Primary reactive sites on this compound.

-

Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 positions are the most reactive sites on the molecule. The electron-withdrawing effect of the ring nitrogen and the halogen substituents makes these positions highly electrophilic and susceptible to attack by nucleophiles (e.g., amines, thiols, alkoxides), displacing the chloride leaving groups. This is the primary mechanism through which this scaffold is elaborated into more complex target molecules.

-

Carboxylic Acid Derivatization: The carboxylic acid group at C4 can undergo the full range of standard transformations. It can be converted to esters, amides (using coupling reagents like EDC or HATU), acid chlorides (using thionyl chloride or oxalyl chloride), or reduced to an alcohol. This functional handle is crucial for linking the pyridine core to other molecular fragments.

Conclusion

This compound is a highly functionalized and synthetically valuable heterocyclic compound. Its molecular structure is defined by an electron-deficient pyridine ring substituted with a carboxylic acid and a dense arrangement of chloro and fluoro groups. This unique combination of features imparts predictable and useful reactivity, primarily through nucleophilic aromatic substitution at the C2 and C6 positions and derivatization of the C4-carboxylic acid. A thorough understanding of its structural properties, spectroscopic signatures, and chemical behavior, as detailed in this guide, is paramount for its successful application as a strategic building block in the development of novel pharmaceuticals and other high-value chemical entities.

References

-

Golden Pharma Co.,Limited. (n.d.). 2,6-dichloro-5-fluoronicotinic acid. Retrieved January 6, 2026, from [Link]

- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dichloroisonicotinic acid. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dichloronicotinic acid. Retrieved January 6, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. Retrieved January 6, 2026, from [Link]

- Google Patents. (2002). US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-crystalline 2,6-dichloro-5-fluoro-nicotinic acid.

- Google Patents. (2000). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.

Sources

- 1. 2,6-dichloro-3-fluoropyridine-4-carboxylic acid - CAS:149468-00-8 - Sunway Pharm Ltd [3wpharm.com]

- 2. 2,6-Dichloroisonicotinic acid | C6H3Cl2NO2 | CID 94830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

2,6-dichloro-3-fluoroisonicotinic acid literature review

An In-depth Technical Guide to 2,6-dichloro-3-fluoroisonicotinic acid: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic compounds serve as indispensable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures with tailored pharmacological profiles. Among these, this compound (IUPAC Name: 2,6-dichloro-3-fluoropyridine-4-carboxylic acid) is a highly functionalized pyridine derivative of significant interest. Its strategic placement of two reactive chlorine atoms, an electron-withdrawing fluorine atom, and a carboxylic acid handle for further derivatization makes it a versatile scaffold for creating novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, plausible synthetic routes based on established organohalogen chemistry, its expected reactivity, and its potential applications as a key intermediate in the synthesis of advanced pharmaceuticals.

Physicochemical Properties and Structural Data

The structural arrangement of substituents on the pyridine ring dictates the molecule's physical properties and chemical behavior. The two chlorine atoms at the ortho-positions to the nitrogen atom activate the ring for nucleophilic substitution, a reactivity pattern that is further modulated by the fluorine atom at the 3-position.

| Property | Value | Source |

| IUPAC Name | 2,6-dichloro-3-fluoropyridine-4-carboxylic acid | - |

| Synonyms | 2,6-Dichloro-3-fluoro-isonicotinic acid | - |

| CAS Number | 149468-00-8 | - |

| Molecular Formula | C₆H₂Cl₂FNO₂ | - |

| Molecular Weight | 209.99 g/mol | - |

| Appearance | Expected to be a white to off-white solid | Inferred |

Proposed Synthesis Pathway

The proposed multi-step synthesis is outlined below. The causality behind this experimental design lies in the reliable transformation of pyridinone oxygen atoms into chlorides using standard chlorinating agents like phosphorus oxychloride.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of the isomeric 2,6-dichloro-5-fluoronicotinic acid and is expected to be effective for the target molecule.[1]

Step 1: Synthesis of Methyl 2,6-dihydroxy-3-fluoroisonicotinate

-

This step would likely involve a condensation reaction of a suitable three-carbon fluorine-containing building block with an appropriate partner to form the pyridinone ring system. The exact starting materials would need to be determined through synthetic route scouting.

Step 2: Synthesis of Methyl 2,6-dichloro-3-fluoroisonicotinate

-

To a sealed reaction vessel, charge methyl 2,6-dihydroxy-3-fluoroisonicotinate (1.0 eq).

-

Add an excess of phosphorus oxychloride (POCl₃, ~10 eq). A catalyst such as lithium chloride (LiCl, 0.5 eq) may be added to facilitate the reaction, as it has been shown to be effective in similar systems.[1]

-

Seal the vessel and heat the mixture to 150-160 °C for 24-30 hours. The progress of the reaction should be monitored by a suitable technique (e.g., GC-MS or LC-MS).

-

After cooling to room temperature, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the desired methyl 2,6-dichloro-3-fluoroisonicotinate.

Step 3: Hydrolysis to this compound

-

Dissolve the methyl 2,6-dichloro-3-fluoroisonicotinate (1.0 eq) in a suitable solvent mixture, such as methanol or THF and water.

-

Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 1.1-1.5 eq), dropwise at room temperature.

-

Stir the mixture until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the dropwise addition of concentrated hydrochloric acid (HCl).

-

The product should precipitate as a solid. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product, this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the two chlorine atoms at the C2 and C6 positions. These positions are highly activated towards Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen and the other halogen substituents.

Nucleophilic Aromatic Substitution (SₙAr)

The primary mode of reaction for this molecule involves the displacement of one or both chlorine atoms by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reactivity is the cornerstone of its utility as a synthetic intermediate.[3]

The general mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized Meisenheimer intermediate.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Reactivity Considerations:

-

Regioselectivity: The C2 and C6 positions are electronically similar. Selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions (e.g., low temperature). The substitution at one position may deactivate the second position to further attack, although di-substitution is also readily achievable.

-

Influence of Fluorine: The strongly electron-withdrawing fluorine atom at the C3 position further activates the C2 and C6 positions towards nucleophilic attack, enhancing the reaction rates compared to non-fluorinated analogues.

-

Carboxylic Acid Group: The carboxylic acid at C4 can be converted to esters or amides either before or after the SₙAr reactions, providing additional synthetic handles for building molecular complexity.

Applications in Medicinal Chemistry

While specific drug candidates synthesized directly from this compound are not widely reported, the utility of its isomers is well-documented, pointing to its significant potential. Halogenated nicotinic and isonicotinic acids are crucial intermediates in the synthesis of potent antibacterial and anticancer agents.[1][4]

1. Precursors for Quinolone and Naphthyridine Antibiotics:

The isomeric compound, 2,6-dichloro-5-fluoronicotinic acid, and its nitrile precursor are pivotal in the synthesis of broad-spectrum antibacterial agents like Gemifloxacin.[5] These drugs function by inhibiting bacterial DNA gyrase and topoisomerase IV. The synthetic strategies involve the nucleophilic displacement of the chlorine atoms to build the complex polycyclic core of the final drug molecule. It is highly probable that this compound could serve as a key building block for a new generation of fluoroquinolone antibiotics.

2. Scaffolds for Kinase Inhibitors:

The substituted pyridine core is a common motif in many kinase inhibitors used in oncology. The ability to selectively introduce different functional groups at the C2 and C6 positions via SₙAr chemistry makes this scaffold ideal for creating libraries of compounds to screen against various kinase targets.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are available in the public domain. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.

| Technique | Predicted Observations |

| ¹H NMR | A single singlet or a narrow doublet (due to coupling with ¹⁹F) in the aromatic region (δ 7.5-8.5 ppm) corresponding to the proton at the C5 position. A broad singlet for the carboxylic acid proton (δ >10 ppm). |

| ¹³C NMR | Expect 6 distinct carbon signals. The carbons attached to halogens (C2, C3, C6) will show characteristic chemical shifts and C-F coupling. The carbonyl carbon (C=O) will appear downfield (δ ~165-175 ppm). |

| ¹⁹F NMR | A single resonance is expected. Its chemical shift will be characteristic of a fluorine atom on an electron-deficient pyridine ring. The signal will likely be a doublet due to coupling with the adjacent C5 proton.[6] |

| Mass Spec | The molecular ion peak (M+) would show a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 with ~9:6:1 ratio). |

Conclusion

This compound represents a highly valuable, albeit underexplored, building block for synthetic and medicinal chemistry. Its dense functionalization provides multiple reaction sites for the strategic construction of complex target molecules. Based on the established chemistry of its isomers, reliable synthetic pathways can be proposed, and its reactivity, centered on nucleophilic aromatic substitution, is predictable. The primary value of this compound lies in its potential as a core scaffold for the development of new-generation antibiotics, kinase inhibitors, and other biologically active compounds, making it a target of considerable interest for researchers in the pharmaceutical and agrochemical industries.

References

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. U.S. Patent 5,204,478A, filed August 20, 1992, and issued April 20, 1993.

- This journal is © The Royal Society of Chemistry 2016. (n.d.).

- Supporting Inform

- Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. EP0655998B1, filed July 19, 1993, and issued November 26, 1997.

- Process for the preparation of 2,6-dichloronicotinonitriles. WO2000006547A1, filed July 28, 1999, and issued February 10, 2000.

- 19Flourine NMR. (n.d.). University of Ottawa.

- Exploring 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A Key Pharmaceutical Intermedi

- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2006).

- 13 C-NMR spectrum of ( 4 ). (n.d.).

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).

- Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr. (n.d.). The Royal Society of Chemistry.

- 19F Chemical Shifts and Coupling Constants. (n.d.). University of California, Santa Barbara.

- 19F NMR Reference Standards. (n.d.).

- Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse-particled 2,6-dichloro-5-fluoro-nicotinic acid. U.S. Patent 6,441,182B1, filed March 1, 2000, and issued August 27, 2002.

- Preparation method of 2,6-dichloro-3-fluorobenzonitrile. CN102531961B, filed December 9, 2010, and issued July 3, 2013.

- FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. (2024). Organic Letters.

- Chem 117 Reference Spectra Spring 2011. (n.d.).

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.

- Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. (2010).

- Supplementary Information. (n.d.). The Royal Society of Chemistry.

- 13C NMR Spectrum (PHY0025694). (n.d.). PhytoBank.

- 2,6-Dichloronicotinic acid(38496-18-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. (2023). NINGBO INNO PHARMCHEM CO.,LTD.

- Exploring the Synthesis Capabilities with 2,6-Dichloronicotinic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)

- Concerted Nucleophilic Aromatic Substitution Reactions. (2013). PubMed Central.

- A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. (2011).

Sources

- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

An In-Depth Technical Guide to the Discovery and Application of 2,6-Dichloroisonicotinic Acid (INA) as a Plant Defense Activator

This guide provides a comprehensive technical overview of 2,6-dichloroisonicotinic acid (INA), a seminal synthetic molecule that has significantly advanced our understanding of plant immunology. We will explore its discovery, mechanism of action, and the experimental frameworks used to validate its efficacy as a plant defense activator. This document is intended for researchers, scientists, and professionals in the field of drug development for agriculture.

Section 1: The Dawn of Chemical Elicitors and the Concept of Systemic Acquired Resistance (SAR)

Plants, though sessile, possess a sophisticated innate immune system to defend against a myriad of pathogens. A key aspect of this system is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that is activated throughout the plant following an initial localized pathogen infection.[1][2] The establishment of SAR is a complex process involving the production and translocation of signaling molecules that prime the entire plant for a more robust and rapid defense response upon subsequent attacks.[1][3]

For decades, the agricultural industry has relied heavily on fungicides and bactericides, which often have detrimental environmental impacts and can lead to pathogen resistance.[4] This has driven the search for alternative strategies, such as the development of "plant activators" – compounds that stimulate the plant's own defense mechanisms without having direct antimicrobial properties.[4][5][6] These elicitors mimic the natural induction of SAR, offering a more sustainable approach to crop protection.[4][7]

Section 2: The Discovery of 2,6-Dichloroisonicotinic Acid (INA) as a Potent Plant Defense Activator

In the early 1990s, 2,6-dichloroisonicotinic acid (INA) emerged as one of the first synthetic compounds demonstrated to induce SAR.[8] This discovery was a landmark in the field of plant pathology, providing a powerful chemical tool to dissect the SAR signaling pathway. Unlike salicylic acid (SA), a known endogenous signal for SAR, INA was found to be a more stable and potent activator.[5]

Subsequent research demonstrated that INA could induce resistance against a broad spectrum of pathogens, including viruses, bacteria, and fungi, in various plant species such as tobacco, Arabidopsis, and cucumber.[2][9] Importantly, INA itself does not possess direct antimicrobial activity, confirming its role as a true plant defense activator.[9]

Section 3: Mechanism of Action: Unraveling the INA-Induced Defense Cascade

The mode of action of INA is intricately linked to the salicylic acid (SA) signaling pathway, a central hub in plant defense.[2][10] While INA is a functional analog of SA, its precise mechanism has been a subject of extensive research.

Interaction with the Salicylic Acid Pathway

Studies have shown that INA treatment leads to the expression of pathogenesis-related (PR) genes, a hallmark of SAR activation, similar to the effects of SA.[10] However, a key finding was that INA can induce PR gene expression and disease resistance even in transgenic plants that are unable to accumulate SA, suggesting that INA acts downstream of SA accumulation.[9] This was a pivotal discovery, indicating that INA activates the SAR pathway at a point after the initial SA signal is generated.

Inhibition of Catalase and Ascorbate Peroxidase

One of the proposed mechanisms for INA's action involves the modulation of reactive oxygen species (ROS). Research has demonstrated that both INA and SA can bind to and inhibit catalase, a key enzyme responsible for degrading hydrogen peroxide (H₂O₂).[10] Additionally, INA has been shown to inhibit ascorbate peroxidase (APX), another important H₂O₂-scavenging enzyme.[11][12] The inhibition of these enzymes leads to an increase in intracellular H₂O₂ levels, which is believed to act as a secondary messenger in the defense signaling cascade, leading to the activation of defense genes.[10][11]

The following diagram illustrates the proposed signaling pathway for INA-induced plant defense:

Caption: Proposed signaling pathway of INA-induced plant defense.

Section 4: Experimental Validation of INA as a Plant Defense Activator

The characterization of INA's activity has relied on a suite of robust bioassays and molecular techniques. These protocols are essential for screening new potential plant activators and for understanding their mechanisms of action.

Whole-Plant Bioassays for Disease Resistance

A primary method for evaluating the efficacy of a plant defense activator is through whole-plant protection assays.

Experimental Protocol: Pathogen Challenge Assay

-

Plant Material: Grow susceptible host plants (e.g., Arabidopsis thaliana, tobacco, tomato) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark cycle).

-

Activator Treatment: Apply INA to the lower leaves of the plants at varying concentrations (e.g., 10 µM to 1 mM) via soil drench or foliar spray. A mock treatment (water or solvent control) should be included.

-

Incubation Period: Allow a period of 2-4 days for the plant to mount its defense response.

-

Pathogen Inoculation: Challenge the upper, untreated leaves of the plants with a virulent pathogen (e.g., Pseudomonas syringae for Arabidopsis, Tobacco Mosaic Virus for tobacco).

-

Disease Scoring: Assess disease symptoms at regular intervals (e.g., 3-7 days post-inoculation). This can involve visual scoring of lesion size, counting of lesions, or quantifying pathogen growth (e.g., bacterial colony-forming units).

-

Data Analysis: Compare the disease severity in INA-treated plants to the mock-treated controls. A significant reduction in disease symptoms indicates successful induction of resistance.

The following diagram outlines the workflow for a typical pathogen challenge assay:

Caption: Workflow for a pathogen challenge assay.

Molecular and Biochemical Assays

To delve into the molecular mechanisms underlying INA-induced resistance, several assays are employed.

Table 1: Key Molecular and Biochemical Assays

| Assay | Purpose | Key Enzymes/Genes Measured |

| Gene Expression Analysis (qRT-PCR) | To quantify the induction of defense-related genes. | PR-1, PR-2, PR-5 |

| Enzyme Activity Assays | To measure the activity of key defense-related enzymes. | Phenylalanine ammonia-lyase (PAL), Peroxidase (POX), Catalase, Ascorbate Peroxidase (APX)[13][14] |

| Metabolite Profiling (HPLC/LC-MS) | To detect and quantify the accumulation of defense compounds. | Salicylic acid, phytoalexins |

| Histochemical Staining | To visualize localized defense responses. | Callose deposition (aniline blue staining), H₂O₂ accumulation (DAB staining) |

Experimental Protocol: qRT-PCR for PR-1 Gene Expression

-

Sample Collection: Harvest leaf tissue from INA-treated and control plants at various time points (e.g., 0, 24, 48, 72 hours post-treatment).

-

RNA Extraction: Isolate total RNA from the collected tissue using a suitable kit or protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative PCR: Perform real-time PCR using primers specific for the PR-1 gene and a reference gene (e.g., Actin or Ubiquitin).

-

Data Analysis: Calculate the relative expression of the PR-1 gene in INA-treated samples compared to the control using the ΔΔCt method.

Section 5: Applications and Future Perspectives

The discovery of INA and other synthetic elicitors has paved the way for the development of commercially available plant activators, such as Acibenzolar-S-methyl (Bion®), which is a functional analog of INA.[4][5] These products offer a valuable tool for integrated pest management (IPM) strategies, reducing the reliance on conventional pesticides.

Future research in this area is focused on:

-

Discovering novel plant activators: High-throughput screening of chemical libraries to identify new and more effective elicitors.

-

Elucidating downstream signaling components: Identifying the receptors and other proteins that interact with INA and its analogs.

-

Optimizing field applications: Determining the most effective application timings, concentrations, and formulations for different crops and pathogens.

-

Breeding for enhanced responsiveness: Developing crop varieties that are more sensitive to plant activators, leading to more robust and reliable disease resistance.

References

- Hartmann, M., & Zeier, J. (2018).

- Chen, Y. C., Holmes, E. C., & Rajniak, J. (2021). Salicylic Acid and N-Hydroxypipecolic Acid at the Fulcrum of the Plant Immunity-Growth Equilibrium. Frontiers in Plant Science.

- Carella, P. (2018). Emergence of N-hydroxy-pipecolic acid as a key long-distance immunity signal in Arabidopsis. Plantae.

- Xu, G., Fundneider, S., Lange, T. S., et al. (2025). Root N-Hydroxypipecolic Acid Circuit Boosts Arabidopsis Immunity.

- Schnake, A., et al. (2020). N-hydroxypipecolic acid: a general and conserved activator of systemic plant immunity. Journal of Experimental Botany.

- Mandal, S., et al. (2010). Induction of phenolics, lignin and key defense enzymes in eggplant (Solanum melongena L.) roots in response to elicitors. African Journal of Biotechnology.

- Thakur, M., & Sohal, B. S. (2013). Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review.

- Mandal, S., et al. (2010). Induction of phenolics, lignin and key defense enzymes in eggplant (Solanum melongena L.) roots in response to elicitors.

- Pieterse, C. M. J., et al. (2000). Enhancement of induced disease resistance by simultaneous activation of salicylate- and jasmonate-dependent defense pathways in Arabidopsis thaliana.

- Bektas, Y., & Eulgem, T. (2015). Synthetic plant defense elicitors. Frontiers in Plant Science.

- The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling P

- Elicitors defence response in plants against pathogen infection. (2019).

- Dichloroisonicotinic and salicylic acid, inducers of systemic acquired resistance, enhance fungal elicitor responses in parsley cells. (1992).

- Conrath, U., et al. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco.

- Durner, J., & Klessig, D. F. (1995). Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses.

- Van der Ent, S., & Pieterse, C. M. J. (2012). Bioassays for Assessing Jasmonate-Dependent Defenses Triggered by Pathogens, Herbivorous Insects, or Beneficial Rhizobacteria.

- Vernooij, B., et al. (1995). 2,6-Dichloroisonicotinic Acid-Induced Resistance to Pathogens Without the Accumulation of Salicylic Acid. Molecular Plant-Microbe Interactions.

- Alwany, A. M. (2014). Efficacy of Salicylic Acid & 2, 6-Dichloroisonicotinic Acid as Systemic Acquired Resistance Activators In vitro on Fusarium oxysporum f. sp. lycopersici and Fusarium oxysporum f. sp. radic.

- Durner, J., & Klessig, D. F. (1995). Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses.

- Zhang, C., et al. (2006). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Applied Microbiology and Biotechnology.

- Wang, D., et al. (2024). Enhancement of broad-spectrum disease resistance in wheat through key genes involved in systemic acquired resistance. Frontiers in Plant Science.

- Programmable Plant Immunity: Synthetic Biology for Clim

- War, A. R., et al. (2011). Role of salicylic acid in induction of plant defense system in chickpea (Cicer arietinum L.). Legume Research.

- Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). (2022).

- Dodd, M. (2014).

- The Chemical Properties and Synthesis Applications of 2,6-Dichloro-5-fluoro-3-pyridinecarboxylic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Loake, G. J., & Grant, M. (2007). Dissection of salicylic acid-mediated defense signaling networks. Plant Physiology.

- An In-depth Technical Guide to the Synthesis and Properties of 2-Amino-3-fluoroisonicotinic Acid. (n.d.). Benchchem.

- Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. (1993).

- Protocols & Validation Program. (n.d.).

- 2,6-Dichloroisonicotinic acid enhances the expression of defense genes in tomato seedlings against Xanthomonas perforans. (2014).

- Action of Plant Growth Regulators. IV. Adsorption of Unsubstituted and 2,6-Dichloro-aromatic Acids to Oat Monolayers. (1970). Journal of Experimental Botany.

- New discovery about plant defense: plant-plant communication. (2008).

- Synthesis and Biological Activities of 2,6-Diaryl-3-methyl-4-piperidone Derivatives. (2003). Biological and Pharmaceutical Bulletin.

- Plant-Derived Biostimulants and Liposomal Formulations in Sustainable Crop Protection and Stress Tolerance. (2024). MDPI.

- Protocols for Robust Herbicide Resistance Testing in Different Weed Species. (2015). Journal of Visualized Experiments.

- Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3. (2019). European Journal of Medicinal Chemistry.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | Enhancement of broad-spectrum disease resistance in wheat through key genes involved in systemic acquired resistance [frontiersin.org]

- 3. plantae.org [plantae.org]

- 4. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synthetic plant defense elicitors [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. apsnet.org [apsnet.org]

- 10. Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academicjournals.org [academicjournals.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 2,6-dichloro-3-fluoroisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2,6-dichloro-3-fluoroisonicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages high-quality predicted spectroscopic data for ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each predicted spectrum is accompanied by a detailed interpretation rooted in fundamental principles of spectroscopic analysis and supported by comparative data from structurally related analogs. Furthermore, this guide outlines detailed, field-proven experimental protocols for acquiring such spectra, offering a self-validating framework for researchers. The causality behind experimental choices is explained, empowering scientists to not only understand the data but also to replicate and verify the findings. This document is intended to serve as an authoritative resource for the characterization and utilization of this important chemical entity.

Introduction: The Significance of this compound

This compound, with the CAS number 149468-00-8, is a halogenated pyridine derivative. The unique arrangement of its substituents—two chlorine atoms, a fluorine atom, and a carboxylic acid group on the isonicotinic acid scaffold—imparts distinct physicochemical properties that make it a valuable precursor in the synthesis of novel pharmaceuticals and functional materials. The chlorine and fluorine atoms provide handles for various cross-coupling reactions and can influence the electronic properties and metabolic stability of derivative compounds. The carboxylic acid group offers a readily modifiable site for amide bond formation and other derivatizations.

Accurate structural elucidation and purity assessment are paramount in any chemical research and development workflow. Spectroscopic techniques are the cornerstone of this characterization. This guide provides an in-depth look at the expected spectroscopic signatures of this compound, enabling researchers to identify and characterize this compound with confidence.

Molecular Structure and Spectroscopic Workflow

The structural features of this compound are key to understanding its spectroscopic output. The molecule consists of a pyridine ring with chlorine atoms at positions 2 and 6, a fluorine atom at position 3, and a carboxylic acid group at position 4.

Figure 1. Molecular structure of this compound.

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel organic compound like this compound.

Figure 2. Workflow for Spectroscopic Characterization.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | Doublet (d) | 1H | H-5 |

| ~14.0 | Broad Singlet (br s) | 1H | COOH |

Interpretation:

The ¹H NMR spectrum of this compound is predicted to be relatively simple due to the high degree of substitution on the pyridine ring.

-

Aromatic Region: A single proton signal is expected in the aromatic region, corresponding to the hydrogen atom at the C-5 position. The electron-withdrawing effects of the adjacent chlorine atom at C-6 and the nitrogen atom in the pyridine ring will deshield this proton, leading to a downfield chemical shift, predicted to be around 8.3 ppm. The coupling to the fluorine atom at C-3 is expected to be a four-bond coupling (⁴JHF), which is typically small (around 1-3 Hz), resulting in a doublet or a finely split singlet.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 13 ppm in a polar aprotic solvent like DMSO-d₆. This broadness is a result of hydrogen bonding and chemical exchange.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~155 (d, ¹JCF ≈ 260 Hz) | C-3 |

| ~150 | C-2 |

| ~148 | C-6 |

| ~125 | C-4 |

| ~120 (d, ²JCF ≈ 20 Hz) | C-5 |

Interpretation:

The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, corresponding to the six carbon atoms in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the carboxylic acid group will be the most downfield signal, expected around 165 ppm.

-

Aromatic Carbons:

-

C-3: The carbon directly attached to the highly electronegative fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 260 Hz, appearing as a doublet. Its chemical shift is predicted to be around 155 ppm.

-

C-2 and C-6: The carbons bonded to chlorine atoms (C-2 and C-6) are also expected to be significantly deshielded, with predicted chemical shifts around 150 ppm and 148 ppm, respectively.

-

C-4: The carbon bearing the carboxylic acid group (C-4) is predicted to be around 125 ppm.

-

C-5: The carbon attached to the sole hydrogen atom (C-5) will show a smaller two-bond carbon-fluorine coupling (²JCF) of approximately 20 Hz, appearing as a doublet. Its chemical shift is predicted to be the most upfield of the aromatic carbons, around 120 ppm.

-

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 209/211/213 | High | [M]⁺ (Molecular Ion) |

| 192/194/196 | Moderate | [M-OH]⁺ |

| 164/166/168 | Moderate | [M-COOH]⁺ |

| 129/131 | Low | [M-COOH-Cl]⁺ |

Interpretation:

The mass spectrum will be characterized by the isotopic pattern of the two chlorine atoms. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, fragments containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1.

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will be observed at m/z 209, 211, and 213, corresponding to the different combinations of chlorine isotopes.

-

Fragmentation Pattern:

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group is a common fragmentation pathway, leading to a fragment at m/z 192/194/196.

-

Decarboxylation (loss of -COOH) is also expected, resulting in a fragment at m/z 164/166/168.

-